molecular formula C16H18N4O3 B2546511 (E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate CAS No. 1310341-71-9

(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B2546511
CAS No.: 1310341-71-9
M. Wt: 314.345
InChI Key: FDIPFZLJPIEJLA-RQZCQDPDSA-N
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Description

(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a structurally complex benzoate ester featuring a hydrazone linker and a 3-isopropyl-1H-pyrazole-5-carbonyl moiety. While direct evidence of its synthesis or applications is absent in the provided sources, its structure aligns with pharmacologically active analogs, such as pesticide candidates (e.g., tribenuron-methyl) or kinase inhibitors (e.g., quinoline derivatives) . The hydrazone group may confer chelation properties or serve as a hydrogen-bonding motif, while the pyrazole ring could enhance metabolic stability compared to other heterocycles .

Properties

IUPAC Name

methyl 4-[(E)-[(5-propan-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10(2)13-8-14(19-18-13)15(21)20-17-9-11-4-6-12(7-5-11)16(22)23-3/h4-10H,1-3H3,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIPFZLJPIEJLA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide in the presence of a base.

    Formation of the hydrazone linkage: This is done by reacting the pyrazole derivative with a carbonyl compound, such as an aldehyde or ketone, in the presence of a hydrazine derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

Key structural analogs include:

Compound Name Core Heterocycle Substituent(s) Molecular Weight* Key Features Reference
(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate (Target) Pyrazole 3-isopropyl, hydrazone linker ~359.4 g/mol Hydrazone linker, ester group
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline Phenyl, piperazine linker ~485.5 g/mol Piperazine spacer, quinoline core
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine Phenethylamino linker ~363.4 g/mol Pyridazine ring, amino linker
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Haloxyfop-methyl) Pyridine CF3, Cl substituents ~433.7 g/mol Herbicidal activity, ether linkage

*Molecular weights estimated using atomic composition.

Key Differences and Implications

Pyridazine (I-6230) and pyridine (haloxyfop-methyl) cores offer distinct electronic profiles, influencing binding to targets like enzymes or receptors .

Linker Groups: The hydrazone linker in the target compound contrasts with piperazine (C1–C7) or phenethylamino (I-6230) linkers. Hydrazones are redox-active and may confer pH-dependent stability, whereas piperazine enhances conformational flexibility .

Substituent Effects :

  • The 3-isopropyl group on the pyrazole increases steric bulk compared to halogens (Cl, F) or methoxy groups in C3–C6 and haloxyfop-methyl. This may reduce off-target interactions but lower solubility .

Synthetic and Analytical Methods :

  • Analogs like C1–C7 were synthesized via nucleophilic substitution followed by crystallization in ethyl acetate, yielding solids characterized by $ ^1H $ NMR and HRMS . The target compound likely requires similar protocols, with hydrazone formation via condensation of a hydrazine derivative and a carbonyl precursor.

Research Findings and Discussion

Physicochemical Properties

  • Hydrazone Stability : Hydrazones are prone to hydrolysis under acidic/basic conditions, unlike the stable amide or ether linkages in C1–C7 and haloxyfop-methyl. However, the (E)-configuration may mitigate this by reducing steric strain .

Computational Insights

  • Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could model the electronic properties of the hydrazone group and pyrazole ring to predict reactivity or binding modes .

Biological Activity

(E)-methyl 4-((2-(3-isopropyl-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C16H18N4O3 and a molecular weight of 314.34 g/mol, features a hydrazone linkage that is characteristic of many biologically active compounds. The focus of this article is to explore the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound contains a methyl ester group, a hydrazone functional group, and a pyrazole moiety, which are known to influence its biological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activities. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, a study reported that pyrazole derivatives inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole AA54915EGFR Inhibition
Pyrazole BMCF-710BRAF Inhibition
This compoundHeLaTBDTBD

Anti-inflammatory Properties

Pyrazole derivatives, including the compound , have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit COX-2 enzyme activity, which is crucial for the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been documented. Studies show that certain derivatives display significant activity against bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Selected Pyrazoles

Compound NameMicroorganism TestedZone of Inhibition (mm)
Pyrazole CStaphylococcus aureus20
Pyrazole DEscherichia coli15
This compoundTBD

Case Study 1: Antitumor Efficacy

In a recent in vitro study, this compound was tested against the HeLa cervical cancer cell line. The results indicated a notable reduction in cell viability at concentrations above 10 µM, suggesting its potential as an antitumor agent.

Case Study 2: Anti-inflammatory Action

Another investigation assessed the anti-inflammatory effects of this compound using an animal model of induced inflammation. Administered at varying doses, it significantly reduced edema compared to control groups, supporting its application in inflammatory conditions.

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